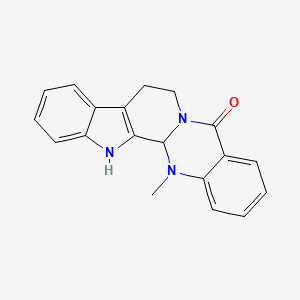

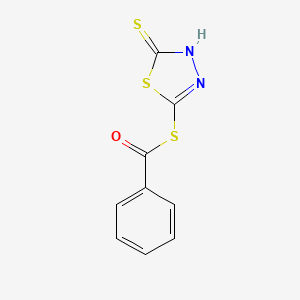

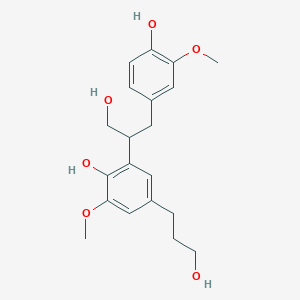

![molecular formula C38H57N11O7S B3029152 2-[[2-[[2-[[2-[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide CAS No. 55749-98-9](/img/structure/B3029152.png)

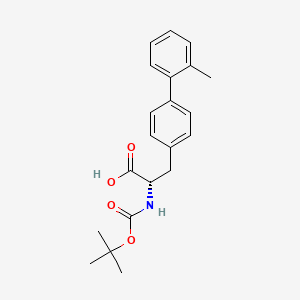

2-[[2-[[2-[[2-[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide

Vue d'ensemble

Description

2-[[2-[[2-[[2-[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide is a useful research compound. Its molecular formula is C38H57N11O7S and its molecular weight is 812 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Interactions and Synthesis

The compound has been studied in the context of chemical interactions and synthesis. For instance, Dmitry et al. (2015) explored the interaction of 1,2-diaminoimidazoles with ethoxymethylene-containing compounds, leading to various linearly linked products and highlighting the potential of such compounds in synthetic organic chemistry (Dmitry et al., 2015).

Antimicrobial Activity

Hemalatha Gadegoni and Sarangapani Manda (2013) synthesized novel 3-[5-(1H-indol-3-yl-methyl)-2-oxo-[1,3,4]oxadiazol-3-yl]propionitrile and related compounds. They screened these for antimicrobial activity against various bacteria, indicating the potential use of such compounds in developing new antimicrobial agents (Hemalatha Gadegoni & Sarangapani Manda, 2013).

Asymmetric Synthesis of β2-amino Acids

Gloria Reyes-Rangel et al. (2008) described a synthetic route for asymmetric synthesis of β2-amino acids using derivatives similar to our compound of interest, demonstrating its utility in the synthesis of biologically important amino acids (Reyes-Rangel et al., 2008).

Development of Balanced Angiotensin II Receptor Antagonists

M. Quan et al. (1995) worked on developing balanced angiotensin II receptor antagonists using similar compounds. This research could be relevant in the treatment of hypertension and related cardiovascular diseases (Quan et al., 1995).

Potential Antiviral Agent

I. Egorov et al. (2010) synthesized a compound with structural similarities, which they proposed as a potential antiviral agent. This highlights the potential pharmaceutical applications of such compounds in combating viral infections (Egorov et al., 2010).

Mécanisme D'action

Target of Action

Bombesin(8-14), also known as BOMBESIN, is a 14-amino acid peptide . It primarily targets Gastrin-Releasing Peptide receptors (GRPrs) and Neuromedin B receptors (NMBRs) . These receptors are G-protein-coupled receptors known as BBR1, -2, and -3 . They are widely distributed on the surface of various cells, including cancer cells .

Mode of Action

Bombesin interacts with its targets (GRPrs and NMBRs) by binding to them, leading to their activation . This activation triggers a cascade of intracellular events, including the release of gastrin from G cells . Gastrin is a hormone that stimulates the secretion of gastric acid, which is essential for digestion.

Biochemical Pathways

Upon binding to its receptors, Bombesin influences several biochemical pathways. It stimulates the release of gastrin, thereby affecting the gastrin biochemical pathway . Bombesin also plays a role in the regulation of eating behavior through negative feedback signals, alongside cholecystokinin .

Pharmacokinetics

The pharmacokinetics of Bombesin involves its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that Bombesin undergoes rapid metabolism . The compound’s biodistribution is also well-studied, with high uptake in the pancreas and urinary bladder wall . The effective dose of Bombesin can be reduced with frequent bladder voids .

Result of Action

The binding and activation of Bombesin’s target receptors result in several cellular and molecular effects. It stimulates gastrin release from G cells, leading to increased gastric acid secretion . Bombesin also has a role in stopping eating behavior through negative feedback signals . Moreover, it has been found to have a broad spectrum of activity, including potential anticancer effects .

Action Environment

The action, efficacy, and stability of Bombesin can be influenced by various environmental factors. For instance, the presence of other drugs can lead to pharmacokinetic and pharmacodynamic drug-drug interactions, potentially resulting in side effects . Furthermore, the compound’s action can be affected by the physiological state of the individual, such as the presence of certain diseases .

Analyse Biochimique

Biochemical Properties

The compound BOMBESIN(8-14) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it stimulates gastrin release from G cells . It also activates these receptors in the brain .

Cellular Effects

BOMBESIN(8-14) has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism. For example, it serves as a neurotransmitter in the central nervous system , stimulates the release of various gastrointestinal hormones , regulates gastrointestinal motility , and stimulates the growth of normal mucosal tissue in the digestive tract .

Molecular Mechanism

The mechanism of action of BOMBESIN(8-14) is complex and involves interactions at the molecular level. It binds to specific receptors on the cell surface, leading to the activation of intracellular signaling pathways . This can result in changes in gene expression, enzyme activation or inhibition, and alterations in cellular metabolism .

Propriétés

IUPAC Name |

2-[[2-[[2-[[2-[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H57N11O7S/c1-20(2)13-29(36(54)47-28(33(40)51)11-12-57-6)48-37(55)30(15-24-17-41-19-44-24)46-31(50)18-43-38(56)32(21(3)4)49-34(52)22(5)45-35(53)26(39)14-23-16-42-27-10-8-7-9-25(23)27/h7-10,16-17,19-22,26,28-30,32,42H,11-15,18,39H2,1-6H3,(H2,40,51)(H,41,44)(H,43,56)(H,45,53)(H,46,50)(H,47,54)(H,48,55)(H,49,52) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJOMAIZVIIHGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H57N11O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80971123 | |

| Record name | 20-Amino-4,7,10,13,16,19-hexahydroxy-8-[(1H-imidazol-5-yl)methyl]-21-(1H-indol-3-yl)-17-methyl-5-(2-methylpropyl)-2-[2-(methylsulfanyl)ethyl]-14-(propan-2-yl)-3,6,9,12,15,18-hexaazahenicosa-3,6,9,12,15,18-hexaen-1-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

812.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55749-98-9 | |

| Record name | 20-Amino-4,7,10,13,16,19-hexahydroxy-8-[(1H-imidazol-5-yl)methyl]-21-(1H-indol-3-yl)-17-methyl-5-(2-methylpropyl)-2-[2-(methylsulfanyl)ethyl]-14-(propan-2-yl)-3,6,9,12,15,18-hexaazahenicosa-3,6,9,12,15,18-hexaen-1-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

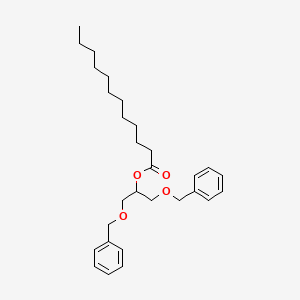

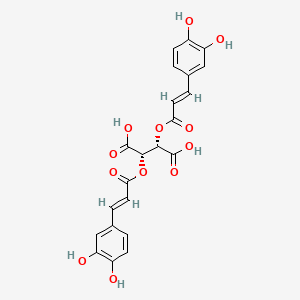

![(2S,3S)-3-[3-Methoxy-4-[2-methoxy-4-(3-hydroxy-1-propenyl)phenoxy]phenyl]propane-1,2,3-triol](/img/structure/B3029069.png)